molecular formula C9H9BrClI B13567851 1-(3-Bromopropyl)-5-chloro-2-iodobenzene

1-(3-Bromopropyl)-5-chloro-2-iodobenzene

Cat. No.: B13567851
M. Wt: 359.43 g/mol
InChI Key: UMEWMSZAJZLQGV-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-5-chloro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-propylbenzene followed by chlorination and iodination under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine, chlorine, and iodine, along with suitable catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-5-chloro-2-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated benzene derivatives.

    Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-iodobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Chemical Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-iodobenzene involves its interaction with molecular targets through its halogenated functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the chloro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-2-chlorobenzene
  • 1-(3-Bromopropyl)-4-iodobenzene
  • 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene

Comparison: 1-(3-Bromopropyl)-5-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H9BrClI

Molecular Weight

359.43 g/mol

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-iodobenzene

InChI

InChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

UMEWMSZAJZLQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCBr)I

Origin of Product

United States

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